molecular formula C17H16F2N4O2 B2693239 1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea CAS No. 2380042-94-2

1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea

Numéro de catalogue B2693239
Numéro CAS: 2380042-94-2
Poids moléculaire: 346.338
Clé InChI: YEWXWWBFBMPJQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound is commonly referred to as DMF-DMA and has been found to exhibit promising results in various scientific research studies.

Mécanisme D'action

DMF-DMA exerts its therapeutic effects through the inhibition of various signaling pathways involved in inflammation, angiogenesis, and cancer progression. The compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. DMF-DMA has also been shown to inhibit the activity of VEGFR-2, a receptor involved in angiogenesis.
Biochemical and Physiological Effects
DMF-DMA has been found to exhibit various biochemical and physiological effects in scientific research studies. The compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. DMF-DMA has also been found to inhibit the migration and invasion of cancer cells. In addition, the compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

DMF-DMA has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. DMF-DMA is also highly soluble in organic solvents, making it suitable for various experimental procedures. However, the compound has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration routes.

Orientations Futures

There are several future directions for the study of DMF-DMA. Further research is needed to determine the optimal dosage and administration routes of the compound for its potential therapeutic applications. DMF-DMA could also be investigated for its potential use in combination with other therapeutic agents. In addition, the compound could be studied for its potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases.
Conclusion
DMF-DMA is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound exhibits anti-inflammatory, anti-cancer, and anti-angiogenic properties and has been investigated for its potential use in the treatment of neurodegenerative diseases. DMF-DMA exerts its therapeutic effects through the inhibition of various signaling pathways involved in inflammation, angiogenesis, and cancer progression. The compound has several advantages for lab experiments but also has some limitations. Further research is needed to determine the optimal dosage and administration routes of DMF-DMA for its potential therapeutic applications.

Méthodes De Synthèse

DMF-DMA is synthesized through a multistep process involving the reaction of 2,6-difluoroaniline and 3-(chloromethyl)-1,2-benzoxazole followed by the reaction of the resulting intermediate with dimethylamine. The final product is obtained after purification through crystallization.

Applications De Recherche Scientifique

DMF-DMA has been studied for its potential therapeutic applications in various scientific research studies. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties. DMF-DMA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2/c1-23(2)9-14-11-8-10(6-7-15(11)25-22-14)20-17(24)21-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWXWWBFBMPJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.